![molecular formula C22H28N6O3 B2825454 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 1021061-21-1](/img/structure/B2825454.png)

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

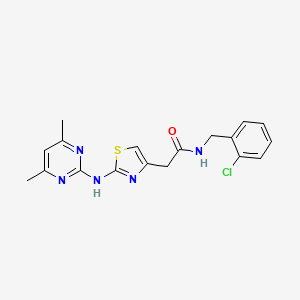

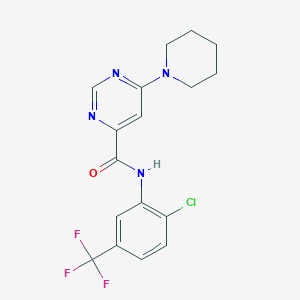

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound with significant interest in both scientific research and industrial applications. Characterized by its intricate molecular structure, it belongs to a class of compounds known for their potential pharmacological activities.

Mechanism of Action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, such as cdk2, to inhibit their function . This inhibition can lead to changes in cell cycle progression, potentially leading to cell death in cancerous cells .

Biochemical Pathways

Given the potential target of cdk2, it can be inferred that the compound may affect pathways related to cell cycle regulation . The inhibition of CDK2 can disrupt the normal progression of the cell cycle, potentially leading to apoptosis or programmed cell death .

Result of Action

If the compound does indeed inhibit cdk2, it could potentially lead to cell cycle arrest and apoptosis, particularly in cancerous cells . This could make the compound a potential candidate for cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide involves multiple steps:

Starting Materials: : The process begins with commercially available or easily synthesizable starting materials such as azepane, pyrazolopyrimidine derivatives, and 3,4-dimethoxybenzoyl chloride.

Coupling Reactions: : A key step involves the coupling of azepane with a pyrazolo[3,4-d]pyrimidine moiety. This is often facilitated by using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Amide Formation: : The intermediate product undergoes further reaction with 3,4-dimethoxybenzoyl chloride to form the final amide linkage, completing the synthesis of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be scaled up by optimizing each synthetic step to maximize yield and purity. Continuous flow chemistry and automated synthesis can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions:

Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can convert ketones and other reducible functionalities within the molecule.

Substitution: : The aromatic rings in the compound are prone to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: : Nucleophilic substitution often uses reagents like sodium azide (NaN3) or electrophilic substitution with halogens using bromine (Br2).

Major Products

Oxidation: : Introduction of hydroxyl groups or carboxylic acids.

Reduction: : Conversion to amines or alcohols.

Substitution: : Formation of halogenated derivatives or introduction of other nucleophiles.

Scientific Research Applications

Chemistry: : Utilized as a building block in the synthesis of more complex molecules.

Biology: : Investigated for its interactions with biological targets, possibly affecting cellular pathways.

Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide

N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide

Highlighting Uniqueness

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide stands out due to the azepane ring, which may confer unique binding properties and biological activities compared to its piperidine or morpholine analogs.

This article should serve as a comprehensive overview of this compound. Did that cover everything you wanted to know? Let me know if there's anything else you'd like to add or explore further.

Properties

IUPAC Name |

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O3/c1-30-18-8-7-16(13-19(18)31-2)22(29)23-9-12-28-21-17(14-26-28)20(24-15-25-21)27-10-5-3-4-6-11-27/h7-8,13-15H,3-6,9-12H2,1-2H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOOPGMLJICTMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2825371.png)

![Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B2825372.png)

![3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825377.png)

![7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B2825380.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2825382.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2825384.png)

![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile](/img/structure/B2825385.png)

![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2825387.png)